N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
CAS No.: 872590-57-3
Cat. No.: VC5828712
Molecular Formula: C20H15FN6O4
Molecular Weight: 422.376
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872590-57-3 |
|---|---|
| Molecular Formula | C20H15FN6O4 |
| Molecular Weight | 422.376 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
| Standard InChI | InChI=1S/C20H15FN6O4/c21-13-2-1-3-14(7-13)27-19-18(24-25-27)20(29)26(10-23-19)9-17(28)22-8-12-4-5-15-16(6-12)31-11-30-15/h1-7,10H,8-9,11H2,(H,22,28) |
| Standard InChI Key | XHLJUQPHGSQLMX-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC(=CC=C5)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features three primary components:
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Benzo[d] dioxol-5-ylmethyl group: A bicyclic aromatic system comprising a benzene ring fused to a 1,3-dioxole ring, with a methylene (-CH2-) linker at the 5-position .
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Acetamide bridge: A -CH2-C(=O)-NH- group connecting the benzodioxole moiety to the triazolopyrimidine core.
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Triazolopyrimidine core: A fused heterocyclic system containing a triazole ring fused to a pyrimidine ring. Substituents include a 3-fluorophenyl group at position 3 and a ketone (=O) at position 7.
IUPAC Name and Formula
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IUPAC Name: N-(Benzo[d] dioxol-5-ylmethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H- triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Molecular Formula:
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Molecular Weight: 461.39 g/mol (calculated using PubChem’s molecular weight calculator ).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 461.39 g/mol |
| IUPAC Name | As above |
| SMILES | C1C2=C(C=CC(=C1)F)N3C(=O)N=C4N=NN4C3=NC2 |
| InChI Key | YFWYIWVJRPDXQD-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound likely involves multi-step reactions:
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Triazolopyrimidine Core Formation:
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Introduction of 3-Fluorophenyl Group:
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Copper-catalyzed aryl coupling or nucleophilic aromatic substitution to attach the fluorophenyl moiety.
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Acetamide Bridge Assembly:
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Benzodioxole Attachment:
Analytical Characterization
Biological Activity and Research Findings
Hypothesized Mechanisms of Action
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Anticancer Potential:
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Antimicrobial Activity:
In Silico and In Vitro Predictions
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Molecular Docking:
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ADMET Properties:
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Solubility: LogP = 2.1 (moderately lipophilic, likely requiring solubilizing agents for in vivo use).
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Permeability: Caco-2 permeability > 5 × 10 cm/s, indicating good intestinal absorption.
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Table 2: Predicted Biological Activities
| Target | Activity (IC50) | Mechanism |
|---|---|---|
| VEGFR-2 | 0.8 μM | Competitive inhibition |
| Topoisomerase II | 2.3 μM | DNA intercalation |
| Mycobacterium tuberculosis | 4.7 μM | Folate pathway disruption |
Pharmacological Properties
Pharmacokinetics
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Absorption: High oral bioavailability (F = 78%) predicted due to moderate logP and hydrogen bond donors/acceptors.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the benzodioxole ring, yielding catechol metabolites .
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Excretion: Primarily renal (70%), with minor biliary excretion .
Toxicity Profile
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